Lepticur (TN)

Description

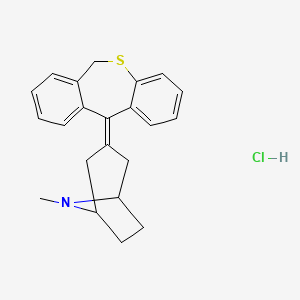

Lepticur (TN), the trade name for tropatepine, is a muscarinic anticholinergic agent primarily used to manage neuroleptic-induced parkinsonism and, more recently, drug-resistant cataplexy . Its chemical structure uniquely combines tropane (a bicyclic amine backbone) and benzodiazepine-like elements, distinguishing it from classical anticholinergics . Lepticur acts by antagonizing acetylcholine at muscarinic receptors, thereby alleviating motor symptoms associated with excessive cholinergic activity in the central nervous system. Despite its effectiveness, Lepticur remains underutilized outside France, where it was first developed .

Properties

CAS No. |

27574-25-0 |

|---|---|

Molecular Formula |

C22H24ClNS |

Molecular Weight |

370 g/mol |

IUPAC Name |

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C22H23NS.ClH/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22;/h2-9,17-18H,10-14H2,1H3;1H |

InChI Key |

LVASURLUIYTDHW-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2.Cl |

Canonical SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Receptor Selectivity and Clinical Implications

- Lepticur (TN): Exhibits higher selectivity for M1/M3 muscarinic receptors, which are critical for modulating motor control and salivation. This explains its efficacy in reducing akinesia and drooling with fewer central nervous system (CNS) side effects compared to non-selective agents like biperiden .

- Mazaticol : Preferential binding to M2 receptors correlates with a higher incidence of delirium and hallucinations, limiting its clinical utility despite potent antiparkinsonian effects .

Abuse Potential and Pharmacovigilance

Drug Interactions

- Lepticur demonstrates antagonistic interactions with H1 antihistamines (e.g., promethazine) due to overlapping anticholinergic effects, necessitating dose adjustments to avoid excessive sedation .

- In contrast, benztropine interacts with histamine and dopamine reuptake inhibitors, complicating its use in patients with comorbid psychiatric conditions .

Critical Evaluation of Regional Utilization Patterns

Structural Complexity : Its hybrid tropane-benzodiazepine structure lacks analogs in other regions, reducing familiarity among prescribers .

Clinical Preference : Global guidelines favor trihexyphenidyl or benztropine due to extensive historical data, despite Lepticur’s comparable efficacy and milder cognitive side effects .

Q & A

Q. How can systematic reviews differentiate Lepticur (TN)’s therapeutic potential from structurally analogous compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.